molecular formula C14H14ClN3O2S B2595237 methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate CAS No. 860788-56-3

methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate

Cat. No.: B2595237
CAS No.: 860788-56-3
M. Wt: 323.8
InChI Key: WKGNORIKXOKNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate is a chemical compound with the molecular formula C14H14ClN3O2S It is a derivative of benzoic acid and pyrimidine, featuring a sulfanyl linkage between the two moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-(dimethylamino)pyrimidine and methyl 2-mercaptobenzoate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A base such as potassium carbonate (K2CO3) is used to deprotonate the thiol group of methyl 2-mercaptobenzoate, facilitating the nucleophilic substitution reaction with 6-chloro-2-(dimethylamino)pyrimidine.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. Additionally, the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[6-chloro-2-(methylamino)pyrimidin-4-yl]sulfanyl}benzoate
  • Methyl 2-{[6-chloro-2-(ethylamino)pyrimidin-4-yl]sulfanyl}benzoate
  • Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}phenylacetate

Uniqueness

Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate is unique due to its specific combination of a benzoate ester and a pyrimidine ring with a dimethylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-18(2)14-16-11(15)8-12(17-14)21-10-7-5-4-6-9(10)13(19)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNORIKXOKNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.